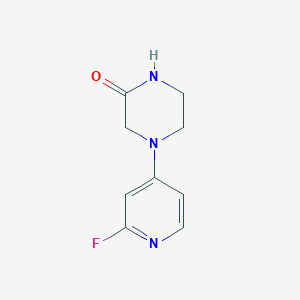

4-(2-Fluoropyridin-4-yl)piperazin-2-one

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new therapeutics. The specific scaffolds within 4-(2-Fluoropyridin-4-yl)piperazin-2-one are prime examples of the utility of this chemical class.

| Biological Activity of Pyridine (B92270) Derivatives |

| Anticancer researchgate.netnih.gov |

| Antiviral nih.gov |

| Antibacterial & Antifungal researchgate.netnih.gov |

| Anti-inflammatory wisdomlib.orgnih.gov |

| Anticonvulsant wisdomlib.orgnih.gov |

| Analgesic wisdomlib.orgnih.gov |

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug discovery. nih.gov This designation stems from its frequent appearance in successful therapeutic agents across various disease areas. spacefrontiers.orgrsc.org The two nitrogen atoms provide handles for chemical modification, allowing chemists to fine-tune a molecule's properties to achieve desired biological effects and favorable pharmacokinetics, such as improved solubility and bioavailability. nbinno.commdpi.com Piperazinone, a ketone-containing derivative of piperazine, retains many of these beneficial properties while offering a different structural geometry and polarity profile. Piperazine derivatives are known to exhibit a broad range of therapeutic effects. researchgate.netnih.govresearchgate.net

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties. researchgate.net When substituted onto a pyridine ring, a fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net Due to its high electronegativity, fluorine can increase the rate of certain chemical reactions, such as nucleophilic aromatic substitution (SNAr), which can be advantageous in synthesis. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with a nucleophile is reported to be 320 times faster than that of 2-chloropyridine. acs.org Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net The presence of fluorine can also lead to stronger binding interactions with biological targets. acs.org

Overview of Related Fluoropyridine-Piperazine and Piperazinone Analogues in Contemporary Academic Research

The combination of fluoropyridine and piperazine moieties is a well-established strategy in the design of bioactive molecules. Numerous compounds incorporating these linked scaffolds have been investigated for a wide range of biological targets.

The history of piperazine dates back to its early use as an anthelmintic agent in the early 20th century to expel parasitic worms. wikipedia.org Its mode of action involves paralyzing the parasites by affecting the GABA receptor, which allows the host to easily remove them. wikipedia.org The synthesis of piperazine and its derivatives has evolved significantly over time. Early methods often involved the reaction of ethanolamine (B43304) or 1,2-dichloroethane (B1671644) with ammonia. wikipedia.org Over the decades, more sophisticated and efficient synthetic routes have been developed, enabling the creation of a vast library of substituted piperazine derivatives for research and pharmaceutical development. nih.govacs.orgorganic-chemistry.org

Today, the piperazine scaffold is a key component in a multitude of FDA-approved drugs. mdpi.com Its versatility allows it to be incorporated into molecules targeting a wide array of biological systems. nbinno.com Piperazine-containing drugs are prominent in many therapeutic areas. nih.govrsc.org The ability of the piperazine ring to improve physicochemical properties and serve as a versatile linker makes it an indispensable tool for medicinal chemists. nih.govwisdomlib.org Research continues to explore novel piperazine derivatives for various conditions, including cancer, infectious diseases, and central nervous system disorders, highlighting the enduring importance of this heterocyclic scaffold in modern medicine. researchgate.netresearchgate.netwisdomlib.org

| Therapeutic Class | Examples of Piperazine-Containing Drugs |

| Anticancer | Imatinib, Palbociclib, Olaparib mdpi.commdpi.com |

| Antipsychotics | Ziprasidone, Fluphenazine, Bifeprunox rsc.orgresearchgate.net |

| Antidepressants | Vortioxetine, Amoxapine rsc.orgnih.gov |

| Antihistamines | Cyclizine, Oxatomide rsc.org |

| Antibiotics | Ciprofloxacin rsc.orgresearchgate.net |

| Antifungals | Itraconazole rsc.orgresearchgate.net |

| Erectile Dysfunction | Sildenafil mdpi.com |

Emergence of Fluorinated Heterocycles in Modulating Biological Activity

The incorporation of fluorine into heterocyclic scaffolds has become a powerful and widely used strategy in modern drug design. It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological profile.

Fluorination can lead to several advantageous effects:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can increase the drug's half-life and duration of action.

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity.

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical factors for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The strategic placement of fluorine on a heterocyclic ring, as seen in this compound, can therefore be a critical design element for achieving desired pharmacological effects.

Research Rationale and Scope of Investigation for this compound

Hypothesized Research Potential based on Structural Features

The combination of the 2-fluoropyridine and piperazin-2-one (B30754) moieties suggests several avenues for potential therapeutic application. The piperazine core is a common feature in centrally acting agents, and the fluoropyridine motif is present in a number of compounds targeting various receptors and enzymes.

Table 1: Potential Research Areas for this compound

| Structural Moiety | Associated Biological Activities | Potential Therapeutic Areas |

| Piperazin-2-one | CNS activity, enzyme inhibition | Neurology, Psychiatry, Oncology |

| 2-Fluoropyridine | Receptor modulation, kinase inhibition | Inflammation, Oncology, Infectious Diseases |

The presence of the fluorine atom on the pyridine ring is particularly noteworthy. Its position could influence the electronic properties of the pyridine nitrogen, potentially modulating its ability to form hydrogen bonds or interact with metal ions in enzyme active sites. Furthermore, the piperazin-2-one ring offers a rigid scaffold that can orient the fluoropyridinyl group in a specific spatial arrangement for optimal target interaction.

Delimitation of Research Focus: Preclinical and Mechanistic Studies

Given the nascent stage of investigation for this compound, the initial research focus would logically be centered on preclinical and mechanistic studies. These foundational investigations are crucial for characterizing the compound's basic pharmacological profile before any consideration of further development.

The primary areas of a preclinical investigation for this compound would likely include:

In vitro screening: Assessing the compound's activity against a panel of biologically relevant targets, such as receptors, enzymes, and ion channels. This would help to identify potential mechanisms of action.

Cell-based assays: Evaluating the compound's effects on cellular processes, such as cell proliferation, signaling pathways, and viability.

Pharmacokinetic studies: Determining the compound's ADME properties in animal models to assess its potential for systemic exposure and bioavailability.

In vivo efficacy studies: Investigating the compound's therapeutic effects in animal models of disease, guided by the findings from in vitro and cell-based assays.

Mechanistic studies would aim to elucidate the precise molecular interactions responsible for any observed biological activity. This could involve techniques such as X-ray crystallography to determine the compound's binding mode to its target, and molecular modeling to understand the structure-activity relationships.

属性

分子式 |

C9H10FN3O |

|---|---|

分子量 |

195.19 g/mol |

IUPAC 名称 |

4-(2-fluoropyridin-4-yl)piperazin-2-one |

InChI |

InChI=1S/C9H10FN3O/c10-8-5-7(1-2-11-8)13-4-3-12-9(14)6-13/h1-2,5H,3-4,6H2,(H,12,14) |

InChI 键 |

RTFDJPCMQDXJMV-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CC(=O)N1)C2=CC(=NC=C2)F |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 4-(2-Fluoropyridin-4-yl)piperazin-2-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. lkouniv.ac.inscripps.edunumberanalytics.comamazonaws.com This process helps in designing a logical synthetic pathway.

Disconnection Strategies for the Piperazinone Ring System

The piperazinone ring, a cyclic amide (lactam), is a key structural feature. pearson.com Common disconnection strategies for this system focus on breaking the amide bond and the C-N bonds within the ring. lkouniv.ac.in

A primary disconnection is the C(O)-N bond of the lactam, which points to a cyclization reaction of a linear precursor. This precursor would be an amino acid derivative or a related compound containing both an amine and a carboxylic acid (or its derivative) functionality.

Another strategic disconnection involves breaking the N1-C6 and C3-N4 bonds. This approach suggests a convergent synthesis from a 1,2-diamine and a two-carbon electrophilic synthon.

| Disconnection Point | Precursor Type | Corresponding Forward Reaction |

| Amide C(O)-N bond | N-substituted amino acid derivative | Intramolecular cyclization/Lactamization |

| N1-C6 and C3-N4 bonds | 1,2-diamine and a C2 electrophile | Condensation and cyclization |

Approaches for Incorporating the Fluoropyridine Moiety

The 2-fluoropyridine (B1216828) group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govlookchem.comacs.org The fluorine atom activates the pyridine (B92270) ring, making it susceptible to nucleophilic attack, particularly at the 4-position.

The key disconnection is the C4-N bond between the pyridine ring and the piperazinone nitrogen. This suggests that a piperazin-2-one (B30754) precursor can be coupled with a suitably activated 2-fluoropyridine derivative, such as 2,4-difluoropyridine (B1303125) or 2-fluoro-4-chloropyridine.

Alternatively, the entire 4-(2-fluoropyridin-4-yl)piperazine moiety can be considered as a single building block, which is then used to construct the piperazinone ring.

Established Synthetic Routes for Piperazinone Derivatives

Several established methods are available for the synthesis of piperazinone derivatives, which can be adapted for the preparation of this compound. researchgate.netthieme-connect.comresearchgate.net

Cyclization Reactions for Lactam Formation

The formation of the piperazinone ring often involves an intramolecular cyclization to form the lactam. mdpi.comnih.gov This can be achieved by starting with an N-substituted ethylenediamine (B42938) derivative. For instance, reacting N-(2-fluoropyridin-4-yl)ethane-1,2-diamine with an α-haloacetyl halide would lead to an intermediate that can subsequently cyclize to form the desired piperazinone.

Another approach involves the reaction of a substituted 1,2-diamine with a cyanohydrin acetate (B1210297) in the presence of a haloform and an alkali metal hydroxide. google.com

| Starting Materials | Reaction Type | Key Features |

| N-substituted ethylenediamine and α-haloacetyl halide | Acylation followed by intramolecular cyclization | A two-step process to form the lactam ring. |

| Substituted 1,2-diamine and cyanohydrin acetate | Multi-component reaction | Forms the piperazinone ring in a single step. google.com |

Amination Reactions involving Piperazine (B1678402) Precursors

This strategy involves the use of a pre-formed piperazine ring which is then modified. organic-chemistry.orgnih.govmdpi.comnih.gov For example, 1-Boc-piperazine can be reacted with an activated fluoropyridine. Subsequent chemical modifications would then be required to introduce the carbonyl group at the 2-position of the piperazine ring. Reductive amination is another key method for N-alkylation of piperazines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines

The coupling of the piperazinone moiety with the fluoropyridine ring is a crucial step. lookchem.com SNAr reactions are highly effective for this transformation, especially with electron-deficient heteroaromatics like fluoropyridines. nih.govacs.orgresearchgate.net

The reaction of piperazin-2-one with 2,4-difluoropyridine or a similar dihalopyridine is a common and efficient method. nih.gov The fluorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile. nih.govnih.gov The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitates the nucleophilic attack by the secondary amine of the piperazinone. researchgate.netchemrxiv.org

| Halopyridine | Nucleophile | Reaction Conditions | Product |

| 2,4-Difluoropyridine | Piperazin-2-one | Base (e.g., Et3N), Solvent (e.g., DMF), Heat | This compound |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, Reflux | 1-(3-Nitropyridin-2-yl)piperazine nih.gov |

Synthetic Approaches to this compound

The construction of the target molecule is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heteroaromatic chemistry. This reaction involves the coupling of a piperazinone nucleophile with an electron-deficient pyridine ring activated by halogen substituents.

Convergent and Divergent Synthetic Pathways

A convergent synthetic approach is the most logical and widely applied strategy for preparing this compound. This pathway involves the synthesis of two key building blocks, piperazin-2-one and an appropriately substituted pyridine, which are then coupled in a final step. The primary building blocks for this synthesis are:

Nucleophile: Piperazin-2-one

Electrophile: 2,4-Difluoropyridine or 2-Fluoro-4-chloropyridine

The key reaction is the regioselective nucleophilic aromatic substitution (SNAr). In 2,4-dihalogenated pyridines, the C-4 position is more activated towards nucleophilic attack than the C-2 position due to superior stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. stackexchange.com The secondary amine of piperazin-2-one acts as the nucleophile, displacing the halide (preferentially fluorine) at the C-4 position of the pyridine ring. nih.gov

A potential, though less common, divergent pathway could involve building the piperazinone ring onto a pre-formed 4-amino-2-fluoropyridine (B102257) scaffold. This might involve sequential alkylation with haloacetyl halides and subsequent intramolecular cyclization. However, such linear sequences are often less efficient and present more challenges in purification and yield compared to the convergent coupling of two well-defined fragments.

Optimization of Reaction Conditions and Yields

The efficiency of the SNAr coupling reaction is highly dependent on several factors, including the choice of solvent, base, and temperature. The reaction of piperazin-2-one with 2,4-difluoropyridine typically requires a base to deprotonate the product and neutralize the generated hydrofluoric acid. High-boiling polar aprotic solvents are preferred as they can effectively solvate the intermediates and allow for higher reaction temperatures.

Optimization of this key synthetic step is crucial for maximizing yield and minimizing side products, such as the disubstitution of piperazin-2-one or substitution at the C-2 position of the pyridine. A representative optimization table for the SNAr reaction is presented below.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (ACN) | K₂CO₃ | 80 | 24 | 45 |

| 2 | N,N-Dimethylformamide (DMF) | K₂CO₃ | 100 | 12 | 68 |

| 3 | Dimethyl sulfoxide (B87167) (DMSO) | K₂CO₃ | 120 | 8 | 85 |

| 4 | DMSO | DIPEA | 120 | 12 | 72 |

| 5 | N-Methyl-2-pyrrolidone (NMP) | K₂CO₃ | 120 | 6 | 91 |

Data is representative of typical SNAr optimization studies.

Stereoselective Synthesis of Chiral Analogues

The parent scaffold, this compound, is achiral. However, the introduction of stereocenters, typically on the carbon backbone of the piperazinone ring, is a common strategy in medicinal chemistry to explore structure-activity relationships in three-dimensional space. Stereoselective synthesis of such chiral analogues can be achieved through several methods:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as α- or β-amino acids or their derivatives, to construct the piperazinone ring. For example, starting from a protected chiral diamine, one could build the lactam ring, ensuring the final product retains the stereochemistry of the precursor.

Asymmetric Catalysis: Employing chiral catalysts to perform enantioselective transformations on a prochiral substrate. For instance, an asymmetric reduction of a piperazin-2-one precursor containing a double bond could establish a stereocenter.

Chiral Auxiliary Methods: Attaching a chiral auxiliary to the piperazinone nitrogen or a precursor molecule to direct a diastereoselective reaction, followed by the removal of the auxiliary.

Derivatization Strategies from the Core Scaffold

Once the this compound core is synthesized, it offers multiple reactive sites for further functionalization, allowing for the creation of a library of related compounds for biological screening.

Functionalization of the Piperazinone Nitrogen Atoms

The piperazinone ring contains two nitrogen atoms with distinct reactivity. The N-4 nitrogen is a tertiary amine, incorporated into the aromatic system of the pyridine, and is generally unreactive under standard conditions. The N-1 nitrogen, however, is part of an amide (lactam) and possesses an N-H bond that can be functionalized. Deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an electrophile allows for N-alkylation, N-acylation, or N-arylation. This provides a straightforward method to introduce a variety of substituents.

| Reagent | Conditions | R Group (at N-1) | Product Class |

|---|---|---|---|

| Methyl Iodide | NaH, THF | -CH₃ | N-Methylated derivative |

| Benzyl Bromide | NaH, DMF | -CH₂Ph | N-Benzylated derivative |

| Acetyl Chloride | Pyridine, DCM | -C(O)CH₃ | N-Acetylated derivative |

| Propargyl Bromide | K₂CO₃, ACN | -CH₂C≡CH | N-Propargylated derivative |

Table shows representative examples of N-1 functionalization reactions.

Modifications on the Pyridine Ring

The 2-fluoro substituent on the pyridine ring is a versatile handle for further modification via a second SNAr reaction. nih.gov The fluorine atom can be displaced by a range of nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. This allows for the introduction of diverse functional groups at the 2-position, significantly altering the electronic and steric properties of the molecule. The reactivity of the 2-fluoro position is enhanced by the electron-withdrawing effect of the pyridine nitrogen. nih.gov

| Nucleophile | Conditions | Resulting 2-Substituent |

|---|---|---|

| Sodium Methoxide (NaOMe) | MeOH, 65°C | -OCH₃ (Methoxy) |

| Morpholine | DMSO, 140°C | -N(CH₂)₄O (Morpholinyl) |

| Sodium Thiophenoxide (NaSPh) | DMF, 100°C | -SPh (Phenylthio) |

| Ammonia (aq.) | Sealed tube, 150°C | -NH₂ (Amino) |

| Sodium Cyanide (NaCN) | DMSO, 120°C | -CN (Cyano) |

Table shows representative examples of SNAr reactions at the 2-position of the pyridine ring.

Introduction of Bridging Units and Linkers

The strategic incorporation of bridging units and linkers to the core structure of this compound is a key chemical transformation for the development of novel molecular entities with tailored properties. The piperazin-2-one scaffold possesses a reactive secondary amine at the N1 position, which serves as a prime site for the attachment of a diverse array of chemical linkers. This functionalization is typically achieved through standard N-alkylation or N-acylation reactions, allowing for the covalent linkage of this core moiety to other small molecules, pharmacophores, or functional groups.

While the general principles of N-alkylation and N-acylation of piperazinones are well-established in medicinal chemistry, specific examples detailing the introduction of bridging units and linkers to this compound are not extensively documented in publicly available scientific literature or patent databases. Methodologies applied to structurally similar piperazine and piperazinone derivatives, however, provide a foundational understanding of the potential synthetic routes.

These reactions would typically involve the deprotonation of the secondary amine on the piperazin-2-one ring using a suitable base, followed by nucleophilic attack on an electrophilic linker. Such linkers are often bifunctional, possessing a reactive group for attachment to the piperazinone core and a second functional group for subsequent conjugation to another molecule. Common examples of such linkers include, but are not limited to, those with terminal alkyl halides, tosylates, mesylates, carboxylic acids (for acylation), or isocyanates.

The nature of the attached bridging unit can significantly influence the physicochemical properties of the resulting conjugate, including its solubility, cell permeability, and pharmacokinetic profile. In the context of developing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical determinants of the efficacy of the resulting molecule. The linker must be of an appropriate length and flexibility to allow for the simultaneous binding of the this compound moiety to its target protein and another ligand to its respective target, such as an E3 ligase.

Despite the theoretical applicability of these synthetic strategies, a comprehensive data table of specific research findings, including reaction conditions, yields, and the characterization of products for the introduction of bridging units to this compound, cannot be compiled at this time due to the absence of specific examples in the surveyed literature. Further research and publication in this specific area are required to provide such detailed experimental data.

Biological Evaluation and Mechanistic Insights Preclinical Studies

In Vitro Pharmacological Characterization

The in vitro assessment of 4-(2-Fluoropyridin-4-yl)piperazin-2-one would involve a battery of assays to determine its interactions with various biological targets. The following sections outline the potential biological activities based on data from analogous compounds.

Receptor Binding Affinity Profiling

The arylpiperazine scaffold is a well-established pharmacophore known for its interaction with various central nervous system (CNS) receptors. Therefore, it is highly probable that this compound would exhibit affinity for G-protein coupled receptors, particularly dopaminergic and serotonergic subtypes, which are key targets for neuropsychiatric drugs. researchgate.netresearchgate.net

Studies on closely related 1-(fluoropyridinyl)piperazine derivatives have demonstrated potent, multi-target receptor engagement. For instance, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines showed significant agonist activity at dopamine D2/D3 and serotonin 5-HT1A receptors. thieme-connect.comresearchgate.net Two notable compounds from this series, featuring benzo[b]thiophene and indole moieties on the piperazine (B1678402), displayed nanomolar efficacy, suggesting that the fluoropyridine-piperazine core is crucial for high-affinity binding. researchgate.net Arylpiperazines have also been identified as ligands for α1-adrenergic receptors, indicating another potential target class for the compound . nih.gov

Given these precedents, a primary receptor screening panel for this compound would likely focus on these CNS receptors.

| Compound Analogue | Receptor Target | Activity (EC50) | Reference |

| Compound 7b (1-(3-((6-fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine) | Dopamine D2 | 0.9 nmol/L | researchgate.net |

| Dopamine D3 | 19.0 nmol/L | researchgate.net | |

| Serotonin 5-HT1A | 2.3 nmol/L | researchgate.net | |

| Compound 34c (1-(3-((2-fluoropyridin-4-yl)oxy)propyl)-4-(1H-indol-4-yl)piperazine) | Dopamine D2 | 3.3 nmol/L | researchgate.net |

| Dopamine D3 | 10.0 nmol/L | researchgate.net | |

| Serotonin 5-HT1A | 1.4 nmol/L | researchgate.net |

Enzyme Inhibition Assays

The structural components of this compound suggest potential interactions with various enzyme families. The incorporation of a fluorine atom can significantly influence enzyme binding and catalytic processes, often leading to potent and selective inhibition. researchgate.net

Kinase Inhibition: Piperazine-chalcone hybrids and 4-(piperazin-1-yl)quinolin-2-one derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. These compounds have demonstrated inhibitory activity with IC50 values in the nanomolar to low-micromolar range, indicating that the piperazine core can be effectively utilized for kinase targeting. nih.govresearchgate.net

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and shown to be potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. The most active compounds from this series exhibited IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov

Other Enzymes: The piperazine moiety is also found in irreversible inhibitors of transglutaminase 2 (TGase 2). hzdr.de Furthermore, related fluorophenylpiperazines have been shown to inhibit cytochrome P450 (CYP) isoenzymes, which could have implications for drug metabolism. researchgate.net

| Enzyme Target | Analogue Class | Activity (IC50) | Reference |

| VEGFR-2 Kinase | Piperazine-chalcone hybrids | 0.57 µM - 1.48 µM | nih.gov |

| 6-Fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones | 46.83 nM - 51.09 nM | researchgate.net | |

| Urease | 1-(3-Nitropyridin-2-yl)piperazine derivatives | 2.0 µM - 2.24 µM | nih.gov |

Cell-Based Functional Assays

To translate receptor binding or enzyme inhibition into a functional cellular response, cell-based assays are essential. These assays can confirm the mechanism of action, such as agonism or antagonism at a specific receptor, or the downstream consequences of enzyme inhibition.

For instance, if binding assays reveal high affinity for dopamine or serotonin receptors, functional assays measuring downstream signaling pathways (e.g., cAMP accumulation or reporter gene activation) would be employed to determine the nature of the interaction (agonist, partial agonist, or antagonist). researchgate.net

In the context of anticancer activity, if the compound inhibits a target like VEGFR-2, cell-based assays would be used to assess its effect on cell proliferation, migration, and tube formation in endothelial cells. Further investigation in cancer cell lines would involve cell cycle analysis and apoptosis assays (e.g., Annexin V-FITC staining) to elucidate the mechanism of cell death, as has been done for related piperazine-chalcone hybrids. nih.gov

Antiproliferative Activity in Cell Lines

The piperazine and piperazinone scaffolds are prevalent in compounds designed as anticancer agents. nih.gov Numerous studies on structurally related molecules suggest that this compound is a strong candidate for possessing antiproliferative properties.

Piperazin-2-one-based structures have been evaluated for cytotoxicity against a range of cancer cell lines, including those of the brain (DAOY, UW228-2, D283) and liver (HUH7). nih.gov More specifically, hybrid molecules incorporating a piperazine ring have shown potent activity. For example, 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives demonstrated significant cytotoxic activity against breast cancer cell lines (T-47D) with IC50 values in the low micromolar range. researchgate.net Similarly, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share the quinolinone core, were highly potent against a panel of four cancer cell lines, with GI50 values in the nanomolar range. mdpi.com This activity is often linked to the inhibition of key oncogenic kinases like VEGFR-2. nih.govresearchgate.net

| Analogue Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivative | Breast (T-47D) | IC50 | 2.73 µM | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one derivative | Panel of 4 cell lines | GI50 | 22 nM - 31 nM | mdpi.com |

| Piperazine-chalcone hybrid | Colon (HCT-116) | GI50 | < 10 nM | nih.gov |

Antimicrobial Activity Against Bacterial and Fungal Strains

The fluoropyridine moiety is a key component of many modern antibiotics. Its inclusion in the target compound suggests a strong potential for antimicrobial activity. Research into related fluoropyridine and piperazine derivatives supports this hypothesis.

A series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent and selective activity against a wide range of Gram-positive bacteria, including drug-sensitive and drug-resistant strains. The most active compound in the series had a minimum inhibitory concentration (MIC) of 0.25 µg/mL against several strains, an activity eight times stronger than the clinical antibiotic linezolid. nih.gov Similar 3-(pyridine-3-yl)-2-oxazolidinone derivatives also exhibited strong antibacterial activity against Gram-positive bacteria. frontiersin.org The broader class of pyridine (B92270) compounds has been extensively studied for activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. nih.govresearchgate.netmdpi.com

| Analogue Class | Microbial Strain | Activity (MIC) | Reference |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative | Staphylococcus aureus (MRSA) | 0.25 µg/mL | nih.gov |

| Staphylococcus epidermidis (MRSE) | 0.25 µg/mL | nih.gov | |

| Enterococcus faecalis (VRE) | 0.5 µg/mL | nih.gov | |

| 2-Amino-4-chloropyridine derivative | Staphylococcus aureus | Significant Activity | researchgate.net |

| Escherichia coli | Significant Activity | researchgate.net | |

| Penicillium expansum | Significant Activity | researchgate.net |

Antiparasitic Activity

The piperazine ring is the core structure of piperazine citrate, a well-known anthelmintic drug used to treat infections by parasitic worms such as roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis). wisdomlib.orgdrugbank.com The mechanism of action involves agonizing GABA receptors on parasite muscle membranes, leading to flaccid paralysis and subsequent expulsion of the parasite from the host. drugbank.com

This strong historical precedent suggests that this compound could possess antiparasitic properties. Modern research has expanded the scope of piperazine-containing antiparasitics. For example, piperazine-based chalcones have shown efficacy against the protozoan parasite Giardia intestinalis. nih.gov Furthermore, derivatives containing a 6-(piperazin-1-yl)-1,3,5-triazine scaffold have been identified as having broad anti-schistosomal activity against Schistosoma mansoni, with EC50 values for motility and phenotype in the low micromolar range. cardiff.ac.uk This indicates that the piperazine core can be adapted to target a variety of parasitic organisms.

| Analogue Class | Parasite | Activity Metric | Value | Reference |

| Piperazine | Ascaris lumbricoides | Causes flaccid paralysis | N/A | drugbank.com |

| 6-(Piperazin-1-yl)-1,3,5-triazine derivative | Schistosoma mansoni (schistosomula) | EC50 (Phenotype) | 5.65 µM | cardiff.ac.uk |

| Schistosoma mansoni (schistosomula) | EC50 (Motility) | 5.03 µM | cardiff.ac.uk |

Mechanism of Action Elucidation

Comprehensive searches of scientific literature did not yield any specific studies detailing the target identification and validation for this compound. Methodologies such as affinity proteomics or the use of chemical biology tools have been employed for other novel compounds to identify their molecular targets, but no such data has been published for the compound .

There is currently no available research data from preclinical studies that describe the effects of this compound on specific cellular signaling cascades or gene expression. Therefore, its role in modulating any cellular pathways remains uncharacterized in the public domain.

In Vivo Pharmacological Evaluation (Non-Human Animal Models)

No preclinical efficacy studies for this compound in any non-human animal models of disease (e.g., infectious disease, neurological disorders, or cancer xenografts) have been identified in the available literature. Consequently, the potential therapeutic utility of this compound has not been demonstrated in an in vivo setting.

Detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in any animal models, are not available in published research.

Specific data on the in vitro microsomal stability of this compound in liver microsomes from any species is not publicly documented. Studies on related arylpiperazine derivatives often reveal metabolic pathways involving oxidation and other biotransformations, but such pathways have not been elucidated for this particular compound. nih.govresearchgate.net

Table 1: Summary of Available Preclinical Data for this compound

| Evaluation Parameter | Finding |

| Target Identification | No data available. |

| Cellular Pathway Modulation | No data available. |

| In Vivo Efficacy | No data available. |

| Pharmacokinetics (Animal Models) | No data available. |

| Microsomal Stability | No data available. |

This table is interactive. Click on the headers to sort.

Preliminary Pharmacokinetic Assessment (e.g., absorption, distribution, metabolism, excretion in animal models, without dosage or safety profiles)

Bioavailability in Animal Models

Comprehensive searches of publicly available scientific literature and databases did not yield any specific preclinical studies detailing the bioavailability of "this compound" in animal models. Consequently, no data tables or detailed research findings on its absorption, distribution, metabolism, and excretion (ADME) profile in any animal species can be provided at this time. The investigation into the pharmacokinetic properties of this specific compound remains an area where published research is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications for SAR Elucidation

Modifications on the Fluoropyridine Moiety

No specific studies detailing the systematic modification of the 2-fluoropyridine (B1216828) moiety in 4-(2-Fluoropyridin-4-yl)piperazin-2-one and the corresponding effects on biological activity have been identified. Such studies would typically involve:

Shifting the position of the fluorine atom on the pyridine (B92270) ring (e.g., to the 3- or 5-position).

Replacing the fluorine atom with other halogen atoms (Cl, Br, I) to probe the influence of electronegativity and size.

Introducing other substituents (e.g., methyl, methoxy, cyano) on the pyridine ring to explore steric and electronic effects.

Substitutions on the Piperazinone Ring System

There is a lack of published research on the systematic substitution of the piperazinone ring of this compound. A thorough SAR study would investigate substitutions at various positions of the piperazinone ring, for example:

Alkylation or arylation at the N1-position.

Introduction of substituents on the carbon atoms of the piperazinone ring to explore the impact of stereochemistry and steric bulk on activity.

Influence of Linker Length and Flexibility (if applicable in derivatives)

Information regarding the synthesis and evaluation of derivatives of this compound with modified linkers is not available.

Correlation of Structural Changes with Biological Activity

Identification of Key Pharmacophoric Features

Without a dataset of active and inactive analogs of this compound, the key pharmacophoric features essential for its biological activity cannot be definitively identified. A pharmacophore model would typically be generated based on the three-dimensional arrangement of essential features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Impact of Fluorine Position and Other Halogens on Potency and Selectivity

Specific data on how altering the fluorine position or replacing it with other halogens in this compound affects potency and selectivity is not present in the available literature.

Influence of Stereochemistry on Biological Activity

The introduction of a chiral center into the piperazin-2-one (B30754) ring of molecules analogous to this compound can have a profound impact on their biological activity. While the subject molecule itself is achiral, derivatives with substituents on the carbon atoms of the piperazin-2-one ring introduce stereoisomerism. The spatial arrangement of these substituents can lead to significant differences in how the molecule interacts with its biological target.

Stereoisomers, or enantiomers, of a chiral molecule can exhibit distinct pharmacological profiles. nih.gov One enantiomer may display high potency towards a specific receptor or enzyme, while the other may be significantly less active or even inactive. nih.govnih.gov This stereoselectivity arises from the three-dimensional nature of biological targets, such as protein binding sites, which can preferentially accommodate one stereoisomer over the other.

Research on chiral piperazine (B1678402) derivatives has demonstrated that the configuration at a stereocenter is crucial for activity. For instance, in studies of dermorphin analogues containing chiral piperazin-2-one rings, the configuration of a phenylalanine moiety was found to be important for enhancing or reducing opiate activities. nih.gov Similarly, studies on aryl piperazinium compounds showed that introducing a methyl group at the C2 position of the piperazine ring resulted in stereoisomers with selective effects on α7 or α9/α10 nicotinic acetylcholine receptors. nih.gov Specifically, the (2R)-chiral methyl group rendered the compound selective for the α7 receptor, whereas the (2S)-chiral methyl group showed a preference for activating α9 and α9α10 receptors. nih.gov

Table 1: Representative Data on Stereoselective Activity of Chiral Piperazine Analogs

| Compound/Analog | Stereocenter | (R)-Enantiomer Activity (IC₅₀/EC₅₀) | (S)-Enantiomer Activity (IC₅₀/EC₅₀) | Receptor/Target Selectivity |

| Analog A (Aryl Piperazinium) | C2-Methyl | High (nM range) | Low (µM range) | Selective for α7 nAChR nih.gov |

| Analog B (Aryl Piperazinium) | C2-Methyl | Low (µM range) | High (nM range) | Selective for α9/α10 nAChR nih.gov |

| Analog C (Dermorphin Analog) | Phenylalanine | Enhanced Opiate Activity | Reduced Opiate Activity | Mu-opioid Receptor nih.gov |

Note: This table is illustrative and based on findings for analogous piperazine structures, not this compound itself.

Elucidation of Structure-Property Relationships

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. For this compound, its structure, comprising a 2-fluoropyridine ring and a piperazin-2-one core, dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its solubility and permeability.

Modulation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Structural Design (preclinical context only)

The piperazine moiety is a common scaffold in medicinal chemistry, in part because it allows for modifications that can optimize ADME properties. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors or donors, which can influence water solubility and interactions with biological targets. mdpi.com

Structural modifications to the core of this compound can significantly alter its ADME profile. For example, modifying the piperazine nitrogen atoms with different alkyl or aryl groups can modulate lipophilicity and metabolic stability. researchgate.net The introduction of a fluorine atom on the pyridine ring, as is present in the title compound, is a common strategy in drug design to enhance metabolic stability. mdpi.com The strong carbon-fluorine bond can block sites of metabolism, leading to lower clearance and a longer half-life. mdpi.com

Preclinical in vitro studies using liver microsomes are often employed to assess the metabolic stability of compounds. For instance, a fluorinated compound might exhibit significantly lower intrinsic clearance compared to its non-fluorinated counterpart, suggesting improved resistance to metabolic breakdown.

Table 2: Predicted ADME Properties Based on Structural Modifications of a Piperazine Core

| Structural Modification | Predicted Lipophilicity (LogP) | Predicted Metabolic Stability (Microsomal Clearance) | Predicted Plasma Protein Binding |

| Parent Piperazine Core | Moderate | High | Moderate |

| Addition of 2-Fluoropyridine | Increased | Reduced (Improved Stability) mdpi.com | Increased |

| N-Alkylation of Piperazine | Variable (depends on alkyl group) | Variable | Variable |

| Substitution on Piperazine Ring | Variable | Variable | Variable |

Note: This table presents predicted trends based on general medicinal chemistry principles for analogous structures.

Tuning of Solubility and Permeability Characteristics (preclinical context only)

A delicate balance between aqueous solubility and membrane permeability is essential for oral drug absorption. nih.govnih.gov The structural features of this compound contribute to this balance. The piperazin-2-one and pyridine moieties contain nitrogen atoms that can act as hydrogen bond acceptors, which can contribute positively to aqueous solubility. mdpi.comnih.gov

However, increasing solubility can sometimes lead to a decrease in permeability, a phenomenon known as the solubility-permeability interplay. nih.govnih.gov For example, the formation of salts is a common strategy to enhance the solubility of compounds containing basic nitrogen atoms like those in the piperazine ring. frontiersin.org While this increases the concentration of the drug in solution, it is the neutral, unionized form of the molecule that typically has better passive permeability across cell membranes.

The fluorine atom on the pyridine ring can also influence these properties. Fluorination can sometimes increase lipophilicity, which may enhance membrane permeability. mdpi.comresearchgate.net

Systematic structural modifications can be used to tune these properties. For example, adding polar functional groups can increase solubility, while carefully chosen non-polar groups can enhance permeability by increasing lipophilicity. nih.gov In vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are used in preclinical settings to evaluate the passive permeability of drug candidates.

Table 3: Effect of Structural Changes on Physicochemical Properties of Analogous Heterocyclic Compounds

| Compound Analog | Modification | Aqueous Solubility (µg/mL) | Permeability (Pₑ cm/s) |

| Analog D (Parent Heterocycle) | - | Low (e.g., <10) | Moderate |

| Analog D with Polar Group (e.g., -OH, -COOH) | Addition of -OH | Increased (e.g., 50-100) nih.gov | Potentially Decreased |

| Analog D with Fluorine | Addition of -F | Slightly Decreased/Increased | Potentially Increased mdpi.com |

| Salt form of Analog D | Salt formation | Significantly Increased (e.g., >1000) frontiersin.org | Free base permeability is key |

Note: This table is illustrative, demonstrating general trends observed in medicinal chemistry for tuning solubility and permeability.

Future Research Directions and Potential Applications in Preclinical Discovery

Exploration of Novel Derivatizations for Enhanced Target Specificity

The core structure of 4-(2-Fluoropyridin-4-yl)piperazin-2-one is ripe for derivatization to enhance its specificity for various biological targets. The piperazine (B1678402) ring is a particularly attractive site for modification, a common strategy in medicinal chemistry to optimize the pharmacokinetic properties and target engagement of a lead molecule. nih.gov

Research on similar heterocyclic structures has demonstrated that modifications can lead to potent and selective agents. For instance, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives has yielded compounds with significant antimicrobial activity. researchgate.net Similarly, attaching different moieties to the piperazine nitrogen has been a successful strategy in developing urease inhibitors and other bioactive compounds. nih.gov By analogy, future work on this compound could involve:

Alkylation or Arylation at the N1 Position: Introducing various substituted alkyl or aryl groups at the secondary amine of the piperazine ring can modulate lipophilicity and create new interactions with target proteins.

Modification of the Pyridine (B92270) Ring: While the fluorine atom offers unique properties for potential imaging applications, further substitution on the pyridine ring could fine-tune electronic properties and steric bulk to improve binding affinity and selectivity.

Alterations to the Piperazin-2-one (B30754) Ring: Modifying the lactam portion of the molecule could influence its metabolic stability and hydrogen bonding capabilities.

These derivatization strategies would aim to create a library of analogues for screening against various targets, such as kinases, G-protein coupled receptors, and enzymes, where piperazine-containing molecules have historically shown significant activity. mdpi.com

Integration with Advanced Biological Screening Platforms

To uncover the biological potential of this compound and its future derivatives, integration with advanced screening platforms is essential. High-throughput screening (HTS) methodologies allow for the rapid evaluation of large compound libraries against specific biological targets. nih.gov

Computational and experimental screening approaches would be synergistic. Initially, diversity-based high-throughput virtual screening (D-HTVS) could be employed to screen libraries of virtual derivatives against the crystal structures of known biological targets, such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are often targeted by heterocyclic compounds. mdpi.comnih.gov This computational approach helps prioritize compounds with the highest predicted binding affinity for subsequent in vitro validation. nih.gov

Following computational analysis, prioritized compounds would be subjected to in vitro enzyme inhibition or cell-based assays. For example, if targeting kinases, luminescence-based assays can determine the IC50 values, providing a quantitative measure of inhibitory potency. nih.gov This integrated approach of computational screening followed by focused experimental validation accelerates the identification of lead compounds for further preclinical development.

Application in Preclinical Imaging Studies (e.g., PET tracer development if fluorinated analogues are suitable)

The presence of a fluorine atom in the this compound structure makes it an exceptionally promising candidate for development as a Positron Emission Tomography (PET) imaging agent. mdpi.commdpi.com The stable fluorine-19 isotope can be substituted with the positron-emitting fluorine-18 (B77423) (¹⁸F), which has ideal physical properties for PET imaging, including a convenient half-life of approximately 110 minutes. mdpi.com

The development of ¹⁸F-labeled PET tracers based on piperazine scaffolds is a well-established field. nih.govnih.gov Research has shown that fluorinated piperazine derivatives can be synthesized and radiolabeled to target a variety of biological entities, including:

Sigma-1 Receptors (σ1R): Overexpressed in many tumors, these receptors are a target for diagnostic imaging. Fluorinated piperazine analogues have been developed and shown to accumulate specifically in tumor cells. rsc.orgnih.gov

Fibroblast Activation Protein (FAP): Covalently ¹⁸F-labeled PET tracers based on piperazine have been synthesized for imaging FAP, which is involved in various diseases. nih.gov

Serotonin 5-HT1A Receptors: ¹⁸F-labeled piperazine derivatives have been evaluated as imaging probes for 5-HT1A receptors in the brain, demonstrating specific binding in receptor-rich regions. nih.gov

The synthesis of an ¹⁸F-labeled version of this compound or a suitable derivative would involve a radiolabeling step, often through nucleophilic substitution. nih.gov Subsequent preclinical evaluation in animal models would involve biodistribution studies and PET/CT imaging to assess tumor uptake, specificity, and pharmacokinetic properties like clearance pathways. rsc.org The development of such a tracer could provide a valuable non-invasive tool for diagnosing diseases and monitoring therapeutic responses.

Development as Research Probes for Biological Systems

Beyond clinical imaging, derivatives of this compound can be developed into highly specific research probes to investigate complex biological systems. A research probe is a molecule used to study the function and distribution of a specific biological target, such as a receptor or enzyme. The key requirements for a good probe are high affinity and selectivity for its target.

Molecules with piperidine (B6355638) or piperazine substructures have demonstrated high binding affinity for targets like the sigma-1 receptor. rsc.orgnih.gov By optimizing the structure of this compound, it may be possible to create probes that can:

Map Receptor Distribution: A radiolabeled version could be used in autoradiography studies on tissue sections to visualize the precise location of a target receptor.

Quantify Target Engagement: In preclinical studies, such a probe could be used to determine if a therapeutic drug is reaching and binding to its intended target in the body. nih.gov

Elucidate Biological Pathways: A selective probe allows researchers to modulate the activity of a single target and observe the downstream effects, helping to unravel complex signaling cascades.

The development process would involve iterative cycles of chemical synthesis and biological evaluation to achieve the desired potency and selectivity profile for a specific biological target.

Investigation of Resistance Mechanisms (for antimicrobial/antiparasitic contexts)

The emergence of drug-resistant pathogens is a major global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. nih.gov Piperazine and quinolone derivatives have a long history as antimicrobial agents. researchgate.netnih.govmdpi.com For example, fluoroquinolone derivatives incorporating piperazinyl moieties have shown promising activity against ciprofloxacin-resistant P. aeruginosa. nih.gov

Derivatives of this compound could be synthesized and evaluated for their activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains. researchgate.netnih.gov Should promising antimicrobial activity be identified, these compounds would become valuable tools for investigating resistance mechanisms.

Key research directions would include:

Identifying the Molecular Target: Determining the specific bacterial enzyme or pathway inhibited by the compound (e.g., DNA gyrase for fluoroquinolones). mdpi.com

Studying Efflux Pump Interaction: Many bacteria develop resistance by using efflux pumps to expel antibiotics. Studies could assess whether the new compounds are substrates for known efflux pumps. mdpi.com

Generating and Characterizing Resistant Mutants: Exposing pathogens to sub-lethal concentrations of the compound can select for resistant mutants. Sequencing the genomes of these mutants can identify the genetic changes responsible for resistance, such as mutations in the target protein.

This line of research could not only lead to the development of new antibiotics but also provide fundamental insights into the mechanisms of bacterial resistance.

常见问题

Q. What are the recommended synthetic strategies for 4-(2-Fluoropyridin-4-yl)piperazin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluoropyridine derivative with a piperazin-2-one core. Key steps include:

- Nucleophilic substitution : Reacting 2-fluoro-4-bromopyridine with a pre-functionalized piperazin-2-one under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .

- Cyclization : Using carbodiimide-mediated coupling to form the piperazin-2-one ring from precursor diamines .

Critical Parameters : - Temperature control (60–80°C for cross-coupling).

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product.

Yield Optimization : - Monitor reaction progress by TLC or HPLC. Adjust stoichiometry of reagents (1:1.2 molar ratio of pyridine to piperazin-2-one derivatives) to minimize side products .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- HPLC-PDA :

Q. Table 1: Key Analytical Data for Piperazin-2-one Derivatives

| Property | Example from Evidence | Adjusted for Target Compound |

|---|---|---|

| Molecular Formula | C₄H₈N₂O | C₉H₁₀FN₃O |

| Molecular Weight | 100.119 g/mol | 235.21 g/mol |

| Exact Mass (HRMS) | 100.0637 | 235.0764 (calculated) |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements :

- Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- First Aid :

- Skin contact: Wash with water for 15 minutes; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

- Storage :

- Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic stability data for this compound?

Methodological Answer:

Q. What strategies optimize the design of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Target Validation :

- Structural Modifications :

Q. Table 2: Enzyme Inhibition Parameters for Piperazin-2-one Analogs

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Nutlin-3 | MDM2 | 90 | |

| Evogliptin analog | DPP-IV | 1.2 | |

| Factor Xa inhibitor | Factor Xa | 5.8 |

Q. How can crystallography and computational modeling guide conformational analysis of this compound?

Methodological Answer:

- X-ray Crystallography :

- Co-crystallize with target proteins (e.g., MDM2) to resolve binding modes. Use synchrotron radiation for high-resolution (<2.0 Å) structures .

- MD Simulations :

- Perform 100-ns simulations (AMBER or GROMACS) to assess flexibility of the fluoropyridine ring. Analyze RMSD and hydrogen-bond persistence .

- Validation :

- Compare simulated poses with crystallographic data; adjust force fields (e.g., GAFF2) to improve accuracy .

Q. What methodologies address low solubility of this compound in aqueous assays?

Methodological Answer:

- Co-Solvent Systems :

- Prodrug Design :

- Nanoparticle Formulation :

- Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release in cell-based assays .

Q. Key Takeaways :

- Basic Research : Prioritize synthetic reproducibility, analytical rigor, and safety.

- Advanced Research : Focus on target validation, structural optimization, and resolving data discrepancies through multi-model approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。